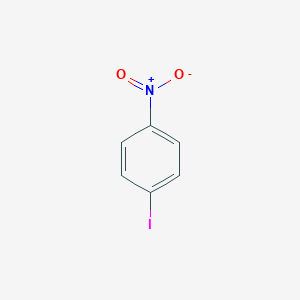

1-Iodo-4-nitrobenzene

Katalognummer B147127

:

636-98-6

Molekulargewicht: 249.01 g/mol

InChI-Schlüssel: SCCCFNJTCDSLCY-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07449477B2

Procedure details

Add 1-iodo-4-nitrobenzene (100 g, 400 mmol), allyl alcohol (40 mL, 590 mmol), sodium bicarbonate (80 g, 940 mmol), palladium acetate (4.5 g, 0.05 mmol), tetra-N-butylammonium chloride (110 g, 390 mmol) and dimethylformamide (500 mL) to a 2 L flask and stir. Degas the reaction by pump purging with nitrogen, then heat to 35° C. for 30 hours. Cool the reaction to 0° C. and add methyl tert-butyl ether and water. Stir for 30 minutes then filter over Hyflo Super Cel®. Separate the layers and add tetrahydrofuran to the organic layer and wash with lithium chloride (5% aqueous) and brine. Dry the organic phase over MgSO4, filter over silica gel and concentrate under reduced pressure to give an oily residue. The title compound was used without purification. 1H NMR (CDCl3, 500.0 MHz): δ 9.81-9.85 (m, 1H), 8.10-8.18 (m, 2H), 7.34-7.40 (m, 2H), 3.00-3.10 (m, 2H), 2.80-3.10 (m, 2H).

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11]([OH:14])[CH:12]=[CH2:13].C(=O)(O)[O-].[Na+].CN(C)C=O>CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(OC)(C)(C)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([CH2:13][CH2:12][CH:11]=[O:14])=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:2.3,5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-]

|

|

Name

|

|

|

Quantity

|

4.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Degas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction by pump

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purging with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filter over Hyflo Super Cel®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add tetrahydrofuran to the organic layer

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with lithium chloride (5% aqueous) and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organic phase over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter over silica gel

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oily residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The title compound was used without purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CCC=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |